molecular formula C10H21ClN2O3 B13136482 N-Me-Lys(Ac)-OMe.HCl

N-Me-Lys(Ac)-OMe.HCl

Cat. No.: B13136482
M. Wt: 252.74 g/mol
InChI Key: NYSSEDFMCLOUJO-FVGYRXGTSA-N
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Description

N-Methyl-L-lysine acetate methyl ester hydrochloride, commonly referred to as N-Me-Lys(Ac)-OMeHCl, is a derivative of lysine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-lysine acetate methyl ester hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production of N-Methyl-L-lysine acetate methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using industrial-grade reagents and catalysts.

Mechanism of Action

Comparison with Similar Compounds

N-Methyl-L-lysine acetate methyl ester hydrochloride can be compared with other similar compounds, such as:

The unique combination of methyl, acetyl, and ester groups in N-Methyl-L-lysine acetate methyl ester hydrochloride makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

methyl (2S)-6-acetamido-2-(methylamino)hexanoate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-8(13)12-7-5-4-6-9(11-2)10(14)15-3;/h9,11H,4-7H2,1-3H3,(H,12,13);1H/t9-;/m0./s1

InChI Key

NYSSEDFMCLOUJO-FVGYRXGTSA-N

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)OC)NC.Cl

Canonical SMILES

CC(=O)NCCCCC(C(=O)OC)NC.Cl

Origin of Product

United States

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